N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1251571-28-4
VCID: VC7131790
InChI: InChI=1S/C23H25FN4O/c1-14-12-17(8-10-20(14)24)27-21-18-9-7-15(2)26-22(18)25-13-19(21)23(29)28-11-5-4-6-16(28)3/h7-10,12-13,16H,4-6,11H2,1-3H3,(H,25,26,27)
SMILES: CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C)C=CC(=N3)C
Molecular Formula: C23H25FN4O
Molecular Weight: 392.478

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

CAS No.: 1251571-28-4

Cat. No.: VC7131790

Molecular Formula: C23H25FN4O

Molecular Weight: 392.478

* For research use only. Not for human or veterinary use.

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine - 1251571-28-4

Specification

CAS No. 1251571-28-4
Molecular Formula C23H25FN4O
Molecular Weight 392.478
IUPAC Name [4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C23H25FN4O/c1-14-12-17(8-10-20(14)24)27-21-18-9-7-15(2)26-22(18)25-13-19(21)23(29)28-11-5-4-6-16(28)3/h7-10,12-13,16H,4-6,11H2,1-3H3,(H,25,26,27)
Standard InChI Key AAUCWKIGBYRAEZ-UHFFFAOYSA-N
SMILES CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C)C=CC(=N3)C

Introduction

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with a molecular formula of C23H25FN4O, although there seems to be a discrepancy in the molecular formula reported, with some sources indicating C20H24FN3O. This compound is of interest in medicinal chemistry due to its potential role as an inhibitor of specific protein kinases involved in cellular signaling pathways, particularly those associated with cancer cell proliferation or survival.

Synthesis

The synthesis of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The use of inert atmospheres and specific solvents that do not interfere with the functional groups is crucial.

Mechanism of Action

The compound is believed to act as an inhibitor of specific protein kinases or other enzymatic targets involved in cellular signaling pathways. This mechanism is significant for its potential application in cancer therapy, as it may inhibit pathways associated with cancer cell proliferation or survival.

Future Directions

Further research is needed to fully explore the therapeutic potential of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine. This includes detailed pharmacokinetic studies, in vivo efficacy assessments, and investigations into its safety profile. The compound's potential as a cancer therapeutic agent makes it an interesting candidate for ongoing medicinal chemistry efforts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator